molecular formula C7H6BClN2O2 B11757247 3-Chloro-1H-indazole-6-boronic acid

3-Chloro-1H-indazole-6-boronic acid

Cat. No.: B11757247
M. Wt: 196.40 g/mol
InChI Key: VTHJCQFPBMACMX-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazole-6-boronic acid is a boronic acid derivative of indazole, a heterocyclic compound. Indazole derivatives are known for their significant biological activities and are used in various fields, including medicinal chemistry and material science. The presence of both chloro and boronic acid functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 3-Chloro-1H-indazole-6-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-indazole-6-boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Toluene, ethanol, or water, depending on the reaction type.

Major Products Formed

    Substituted Indazoles: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of 3-Chloro-1H-indazole-6-boronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the enzyme’s active site, leading to inhibition . In material science, the compound’s electronic properties can be exploited to develop materials with specific conductive or semiconductive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1H-indazole-6-boronic acid is unique due to the presence of both chloro and boronic acid functional groups, which provide a combination of reactivity and versatility in chemical synthesis. The chloro group can be easily substituted, while the boronic acid group allows for coupling reactions, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C7H6BClN2O2

Molecular Weight

196.40 g/mol

IUPAC Name

(3-chloro-2H-indazol-6-yl)boronic acid

InChI

InChI=1S/C7H6BClN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3,12-13H,(H,10,11)

InChI Key

VTHJCQFPBMACMX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=NNC(=C2C=C1)Cl)(O)O

Origin of Product

United States

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